molecular formula C18H15N3O B5734463 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

Cat. No.: B5734463
M. Wt: 289.3 g/mol
InChI Key: LUDZEUQBXPPCJF-UDWIEESQSA-N
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Description

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their pharmacological properties. This compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a benzamide group, making it a significant molecule for various scientific research applications.

Properties

IUPAC Name

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-13-7-9-15(10-8-13)18(22)21-20-12-16-5-2-4-14-6-3-11-19-17(14)16/h2-12H,1H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDZEUQBXPPCJF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 4-methylbenzoyl chloride with 8-aminoquinoline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-supported catalysts can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to the presence of the 4-methyl group, which can enhance its lipophilicity and improve its ability to penetrate cellular membranes. This structural feature may contribute to its higher potency and efficacy in biological applications compared to other similar compounds .

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